REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].[CH2:9](Br)[CH:10]=[CH2:11].[Cl-].[NH4+]>C1COCC1.O>[CH3:7][CH:6]([CH3:8])[CH2:5][CH2:4][CH2:3][CH2:11][CH:10]=[CH2:9] |f:3.4|
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.73 mol
|
Type
|
reactant
|
Smiles
|
BrCCCC(C)C
|
Name
|
|
Quantity
|
0.7 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
Li2CuCl4
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring to this mixture, which latter
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 50° C
|
Type
|
CUSTOM
|
Details
|
The thus-formed Grignard compound is separated from the unreacted magnesium by means of a glass pipette
|
Type
|
CUSTOM
|
Details
|
transferred into a dropping funnel
|
Type
|
CUSTOM
|
Details
|
placed on top of a 2-liter three-necked flask
|
Type
|
CUSTOM
|
Details
|
This flask is
|
Type
|
DISSOLUTION
|
Details
|
for dissolving 84.0 g
|
Type
|
WAIT
|
Details
|
Within 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
to be dropped
|
Type
|
TEMPERATURE
|
Details
|
has been cooled to -10° to -5° C
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted repeatedly with ether
|
Type
|
ADDITION
|
Details
|
olefin-containing phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solvents have been evaporated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCC=C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |